molecular formula C30H28O8 B1679580 Rottlerin CAS No. 82-08-6

Rottlerin

Cat. No. B1679580
CAS RN: 82-08-6
M. Wt: 516.5 g/mol
InChI Key: DEZFNHCVIZBHBI-ZHACJKMWSA-N
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Description

Rottlerin, also known as Mallotoxin, is a natural product of the Kamala tree . It is a principal phloroglucinol constituent of Kamala and can be extracted, purified, and concentrated from the powder . It has been used for centuries in traditional Indian medicine . It has shown promising multifaceted pharmacological actions against cancer .


Synthesis Analysis

Rottlerin and its analogue rottlerone have interesting biological activities. An efficient synthetic route for these compounds has been developed using a La (OTf)3-catalyzed activated arene-formaldehyde condensation strategy .


Molecular Structure Analysis

Rottlerin is a chromenochalcone occurring naturally in Mallotus philippensis. It has a pseudodimeric structure, as two phloroacetophenone derived aryl cores are linked by a methylene bridge .


Chemical Reactions Analysis

Rottlerin and its analogue rottlerone have been synthesized using a La (OTf)3-catalyzed activated arene-formaldehyde condensation strategy .


Physical And Chemical Properties Analysis

Rottlerin is soluble in ethyl acetate, ether, chloroform, benzene, toluene, and insoluble in water . It forms crystals as pale brown plates or needles .

Scientific Research Applications

Protein Kinase Inhibition and Cellular Effects

Rottlerin is recognized for its ability to inhibit protein kinases, with a notable specificity towards Protein Kinase C delta (PKCδ). Studies have shown that Rottlerin can differentiate between PKC isoenzymes, exhibiting inhibitory effects through competition with ATP. This specificity suggests potential applications in designing inhibitors for distinct PKC isoenzymes or other kinases like CaM-kinase III, providing a basis for developing novel therapeutic agents (Gschwendt et al., 1994).

Implications in Apoptosis and Autophagy

Rottlerin has been shown to induce apoptosis and autophagy in various cancer cell lines, including hematopoietic and fibrosarcoma cells, through mechanisms that involve mitochondrial membrane depolarization and activation of caspases' cascade. This effect is independent of PKCδ, indicating Rottlerin's multifaceted role in regulating cell death pathways. Such findings open avenues for Rottlerin's use in cancer research, particularly in understanding and targeting apoptosis and autophagy in cancer cells (Liao et al., 2005; Song et al., 2008).

Antioxidant and Anti-inflammatory Properties

Rottlerin exhibits significant antioxidant and anti-inflammatory properties, inhibiting NFκB activation and reducing ROS formation in various cell types. These properties suggest Rottlerin's potential utility in conditions characterized by oxidative stress and inflammation, such as psoriasis, where Rottlerin's multifaceted actions could provide a new therapeutic approach (Maioli et al., 2010; Maioli et al., 2010).

Immunomodulatory Effects

The immunomodulatory effects of Rottlerin have been demonstrated through its ability to inhibit responses in human T cells, including proliferation and cytokine production. This positions Rottlerin as a potential agent for developing novel therapies for immune disorders, where modulation of T cell activity is desired (Springael et al., 2007).

Impact on Endocytosis

Rottlerin has been identified as an efficient inhibitor of fluid-phase endocytosis in dendritic cells, without affecting receptor-mediated endocytosis. This selective inhibition provides a valuable tool for studying fluid-phase endocytosis and its functional importance, potentially leading to insights into immune function and dendritic cell behavior (Sarkar et al., 2005).

Safety And Hazards

Rottlerin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Rottlerin has the potential to provide a new strategy for rational drug therapy . It has shown promising multifaceted pharmacological actions against cancer, suggesting that Rottlerin could be a potential agent for treating cancers .

properties

IUPAC Name

(E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28O8/c1-15-24(33)19(27(36)22(16(2)31)25(15)34)14-20-26(35)18-12-13-30(3,4)38-29(18)23(28(20)37)21(32)11-10-17-8-6-5-7-9-17/h5-13,33-37H,14H2,1-4H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZFNHCVIZBHBI-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C=CC4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)/C=C/C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30231502
Record name Rottlerin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rottlerin

CAS RN

82-08-6
Record name Rottlerin
Source CAS Common Chemistry
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Record name Rottlerin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rottlerin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one
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Record name ROTTLERIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,540
Citations
M Gschwendt, HJ Muller, K Kielbassa, R Zang… - Biochemical and …, 1994 - Elsevier
… is suppressed by rottlerin as effectively as PKCô. The chemical structure of rottlerin might serve … Here we report on the novel protein kinase inhibitor rottlerin. This compound inhibits PKC …
Number of citations: 988 www.sciencedirect.com
E Maioli, C Torricelli, G Valacchi - The Scientific World Journal, 2012 - hindawi.com
… occurring anticancer agents, Rottlerin appears to have great … the final, cell-specific, Rottlerin outcome appears to result from a … signal modulatory properties of Rottlerin, which merit to be …
Number of citations: 77 www.hindawi.com
SP Soltoff - Trends in pharmacological sciences, 2007 - cell.com
… Rottlerin also has effects in cells in which PKCδ is downregulated or genetically … rottlerin as a pharmacological tool to identify PKCδ-dependent cellular events and indicate that rottlerin …
Number of citations: 361 www.cell.com
E Maioli, C Torricelli, G Valacchi - … of the New York Academy of …, 2012 - Wiley Online Library
… properties of rottlerin have been confirmed by our group. The reaction between rottlerin and … reduced by one molecule of rottlerin, indicating that rottlerin can donate two hydrogens from …
Number of citations: 33 nyaspubs.onlinelibrary.wiley.com
E Maioli, C Torricelli, V Fortino… - Biological …, 2009 - biologicalproceduresonline …
… that Rottlerin causes overestimation of the MTT test, leading to inconsistent results between cell number and cell viability. Rottlerin, … , we conclude that the Rottlerin artifact is linked to its …
SP Soltoff - Journal of Biological Chemistry, 2001 - ASBMB
… Initially we were interested in examining whether rottlerin affected various biological events that were downstream of receptor activation, and we were surprised to find that rottlerin itself …
Number of citations: 290 www.jbc.org
BN Singh, D Kumar, S Shankar… - Biochemical pharmacology, 2012 - Elsevier
… Rottlerin (ROT) is widely used as a protein kinase C-delta (PKC-δ) inhibitor. Recent studies … rottlerin. ROT can induce autophagy which leads to cell death in pancreatic CSCs. Rottlerin …
Number of citations: 227 www.sciencedirect.com
D Kumar, S Shankar, RK Srivastava - Cancer letters, 2014 - Elsevier
… Co-treated prostate CSCs with Rottlerin and Baf, 3MA or CHX inhibited the Rottlerin … Rottlerin (Rott) is an active molecule isolated from Mallotus philippinensis, a medicinal plant used in …
Number of citations: 226 www.sciencedirect.com
K Sarkar, MJ Kruhlak, SL Erlandsen, S Shaw - Immunology, 2005 - Wiley Online Library
… identification of rottlerin as an efficient inhibitor of dendritic cell FPE (IC 50 of 0·4 µM). Rottlerin was … Using rottlerin as an informative tool, we demonstrate rottlerin-inhibitable FPE is a …
Number of citations: 141 onlinelibrary.wiley.com
D Kumar, S Shankar… - Molecular …, 2013 - molecular-cancer.biomedcentral …
Autophagy is an indispensable lysosomal self-digestion process involved in the degradation of aggregated proteins and damaged organelles. Autophagy is associated with the several …
Number of citations: 140 molecular-cancer.biomedcentral.com

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